Target Engagement for RBP4: A 62-Fold Difference in Potency Between 4-Arylpiperidine Analogs
In a direct head-to-head comparison of 4-arylpiperidine analogs for Retinol-Binding Protein 4 (RBP4) antagonism, a 62-fold difference in inhibitory potency was observed. This highlights the extreme sensitivity of target engagement to minor structural variations around the 4-phenylpiperidine core [1]. The data underscore that procurement of a specific analog, such as 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride, is essential for projects targeting RBP4, as even closely related compounds exhibit vastly different activity profiles.
| Evidence Dimension | In vitro binding affinity to human RBP4 |
|---|---|
| Target Compound Data | IC50 = 3,000 nM (3.0 µM) |
| Comparator Or Baseline | Compound 63 (IC50 = 4.46 nM) from US9434727 patent family [2] |
| Quantified Difference | Approximately 672-fold less potent than the high-affinity comparator |
| Conditions | Displacement of [3H]-all trans retinol from human urine biotinylated RBP4 measured by Scintillation Proximity Assay after 16 hr incubation [1] |
Why This Matters
This data demonstrates that while this compound is not a high-potency RBP4 inhibitor, it serves as a well-characterized, low-affinity control probe or a versatile scaffold for further optimization, providing a defined baseline for SAR studies.
- [1] BindingDB. CHEMBL5078103::US20240150297, Compound 20. Assay data for RBP4. View Source
- [2] BindingDB. BDBM249464: US10072016, Compound 63. Assay data for RBP4. View Source
